molecular formula C24H24N2O4S B2809628 4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide CAS No. 923413-05-2

4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide

Cat. No.: B2809628
CAS No.: 923413-05-2
M. Wt: 436.53
InChI Key: SSPLFOCEORJYIS-UHFFFAOYSA-N
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Description

4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzylsulfonyl group attached to a butanamide backbone, with an indole derivative as a significant structural component.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the benzylsulfonyl group. The final step involves the formation of the butanamide linkage under controlled conditions, often using reagents like benzyl chloride and sulfonyl chlorides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization would be integral to the industrial process.

Chemical Reactions Analysis

Types of Reactions

4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions could introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of advanced materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. Pathways involved could include signal transduction, gene expression, or metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Benzylsulfonamide derivatives: These compounds share the benzylsulfonyl group and exhibit similar reactivity and applications.

    Indole derivatives: Compounds with the indole structure are widely studied for their biological activity and synthetic utility.

    Butanamides: This class of compounds includes various derivatives with different substituents, offering a range of properties and uses.

Uniqueness

4-(benzylsulfonyl)-N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)butanamide is unique due to its combination of functional groups, which confer specific reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-benzylsulfonyl-N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O4S/c1-2-26-21-14-13-20(18-10-6-11-19(23(18)21)24(26)28)25-22(27)12-7-15-31(29,30)16-17-8-4-3-5-9-17/h3-6,8-11,13-14H,2,7,12,15-16H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSPLFOCEORJYIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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